molecular formula C18H15N5 B12901602 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-92-1

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B12901602
CAS No.: 87594-92-1
M. Wt: 301.3 g/mol
InChI Key: HNULIFYXNHPGLC-UHFFFAOYSA-N
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Description

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo-pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the reaction of appropriate pyrazole and pyrazine derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide
  • [1,2,4]triazolo[4,3-a]quinoxaline
  • N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of phenyl and o-tolyl groups, along with the pyrazolo-pyrazine core, makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87594-92-1

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C18H15N5/c1-13-7-5-6-10-15(13)21-17-12-19-18-16(22-17)11-20-23(18)14-8-3-2-4-9-14/h2-12H,1H3,(H,21,22)

InChI Key

HNULIFYXNHPGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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